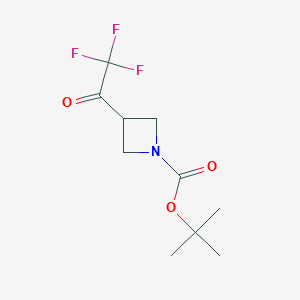

Tert-butyl 3-(trifluoroacetyl)azetidine-1-carboxylate

Descripción general

Descripción

Tert-butyl 3-(trifluoroacetyl)azetidine-1-carboxylate is an organic compound with the molecular formula C10H15F3N2O3. It is a versatile small molecule scaffold used in various chemical syntheses and research applications . The compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing ring, and the presence of trifluoroacetyl and tert-butyl groups, which contribute to its unique chemical properties .

Métodos De Preparación

The synthesis of tert-butyl 3-(trifluoroacetyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with trifluoroacetic anhydride in the presence of a base . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to prevent decomposition of the reactants . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

Tert-butyl 3-(trifluoroacetyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetyl group can be replaced by other nucleophiles.

Oxidation and Reduction: The azetidine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate, and oxidizing agents like hydrogen peroxide or potassium permanganate . The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Tert-butyl 3-(trifluoroacetyl)azetidine-1-carboxylate can be synthesized through various methods, often involving the reaction of azetidine derivatives with trifluoroacetylating agents. The compound features a tert-butyl ester group, which enhances its lipophilicity and stability, making it suitable for biological applications.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in enzyme inhibition and as a potential therapeutic agent.

Enzyme Inhibition

Molecular docking studies have shown that this compound can effectively bind to target enzymes, potentially inhibiting their activity through competitive mechanisms. This property is crucial in drug discovery, especially for developing treatments for diseases where enzyme regulation is essential.

Antimicrobial Activity

Preliminary studies have suggested that this compound possesses antimicrobial properties, making it a candidate for further research in developing new antibiotics or antifungal agents.

Therapeutic Applications

The unique structure of this compound positions it as a promising candidate in various therapeutic areas:

Anticancer Research

Due to its ability to modulate specific biochemical pathways, this compound is being investigated for its potential use in cancer therapies. Its effectiveness in inhibiting tumor growth and promoting apoptosis in cancer cells makes it an area of active research.

Neurological Disorders

Emerging studies suggest that compounds similar to this compound may have neuroprotective effects, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies and Research Findings

Several case studies highlight the applications of this compound in scientific research:

Mecanismo De Acción

The mechanism of action of tert-butyl 3-(trifluoroacetyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with target molecules, enhancing the compound’s binding affinity and specificity . The azetidine ring provides structural rigidity, which can influence the compound’s overall conformation and reactivity .

Comparación Con Compuestos Similares

Tert-butyl 3-(trifluoroacetyl)azetidine-1-carboxylate can be compared with other similar compounds, such as:

Tert-butyl 3-(trifluoroacetamido)azetidine-1-carboxylate: This compound has a similar structure but contains an amide group instead of an ester group.

Tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate: This compound features a piperidine ring, which imparts different chemical properties and reactivity.

Tert-butyl 3-(cyanomethylidene)azetidine-1-carboxylate: This compound contains a cyano group, which can participate in different types of chemical reactions.

The uniqueness of this compound lies in its trifluoroacetyl group, which imparts distinct electronic and steric effects, making it a valuable scaffold in chemical synthesis and research .

Actividad Biológica

Tert-butyl 3-(trifluoroacetyl)azetidine-1-carboxylate (CAS Number: 1628733-95-8) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoroacetyl group attached to an azetidine ring, which enhances its lipophilicity and potential interactions with biological targets. The molecular formula is , with a molecular weight of 253.22 g/mol .

Antimicrobial Properties

Research has indicated that azetidine derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that compounds with azetidine rings can effectively inhibit bacterial growth, suggesting their potential as antibacterial agents.

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. In vitro studies have reported that azetidine derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Antitumor Activity

One of the most compelling areas of research involves the antitumor activity of this compound. Preliminary studies have indicated that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a derivative of this compound demonstrated an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, showcasing its selective cytotoxicity towards cancer cells compared to non-cancerous cells .

Table 1: Biological Activity Summary

| Activity | Description | IC50 Value |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Not specified |

| Anti-inflammatory | Modulation of inflammatory pathways | Not specified |

| Antitumor | Inhibition of MDA-MB-231 cell proliferation | 0.126 μM |

Table 2: Structural Comparison with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Trifluoroacetyl group on azetidine ring | Enhanced lipophilicity; potential drug candidate |

| 3-(Fluoromethyl)azetidine-3-carboxylic acid | Fluoromethyl group; carboxylic acid | Exhibits antimicrobial and antitumor properties |

| Azetidine-3-carboxylic acid | Basic azetidine structure | Less reactive; found in natural products |

Case Studies

- Anticancer Research : A study involving various azetidine derivatives highlighted the ability of this compound to induce apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic index and potential for further development in oncology .

- Inflammation Models : In animal models of inflammation, compounds similar to this compound were shown to reduce markers of inflammation significantly, suggesting a mechanism that warrants further exploration for clinical applications.

Propiedades

IUPAC Name |

tert-butyl 3-(2,2,2-trifluoroacetyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F3NO3/c1-9(2,3)17-8(16)14-4-6(5-14)7(15)10(11,12)13/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUIZEKVOYQPOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628733-95-8 | |

| Record name | tert-butyl 3-(trifluoroacetyl)azetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.